Defosbarasertib, widely known as AZD1152-HQPA or AZD2811, is a highly potent, ATP-competitive, and selective inhibitor of Aurora B kinase. As the active, unphosphorylated metabolite of the clinical prodrug Barasertib (AZD1152), it is the essential chemical form required for direct target engagement in vitro. In procurement contexts, Defosbarasertib is prioritized over its prodrug counterpart for cell-free biochemical assays, in vitro cell culture models, and advanced nanoparticle formulation development, where bypassing the need for plasma-mediated phosphatase conversion is critical for reproducible pharmacodynamics and sustained-release kinetics [1].
Substituting Defosbarasertib with its prodrug, Barasertib (AZD1152), in standard in vitro assays leads to profound experimental failure, as the dihydrogen phosphate group of the prodrug prevents direct kinase binding and requires in vivo plasma phosphatases for bioactivation [1]. Furthermore, utilizing older first-generation inhibitors (such as ZM447439) or pan-Aurora inhibitors introduces unacceptable off-target effects on Aurora A. Because Aurora A and B govern distinct mitotic processes—centrosome maturation versus chromosomal passenger complex function, respectively—failing to use a highly selective >3000-fold differentiated compound like Defosbarasertib confounds phenotypic readouts, making it impossible to isolate Aurora B-specific mechanisms [2].
Defosbarasertib exhibits an IC50 of 0.37 nM for Aurora B, compared to ~1368 nM for Aurora A, achieving a >3000-fold selectivity window. In contrast, baseline pan-Aurora inhibitors or early-generation compounds like ZM447439 fail to provide this degree of separation, often inhibiting Aurora A at effective doses [1].
| Evidence Dimension | In vitro IC50 and selectivity fold-difference |
| Target Compound Data | IC50 = 0.37 nM (Aurora B); >3000-fold selectivity |
| Comparator Or Baseline | Pan-Aurora inhibitors / ZM447439 (minimal A/B selectivity) |
| Quantified Difference | >3000-fold selectivity margin for Defosbarasertib vs. overlapping inhibition profiles for comparators |
| Conditions | Cell-free recombinant kinase assays |
Procuring this highly selective compound is mandatory for isolating Aurora B-driven cytokinesis and histone H3 phosphorylation without confounding Aurora A-mediated spindle assembly defects.
Unlike Barasertib (AZD1152), which is a dihydrogen phosphate prodrug formulated for in vivo plasma conversion, Defosbarasertib (AZD1152-HQPA) directly binds the ATP pocket of Aurora B with a Ki of 0.36 nM. Utilizing the prodrug in cell-free or standard cell culture environments results in negligible target engagement due to the absence of necessary activating phosphatases [1].
| Evidence Dimension | Requirement for enzymatic prodrug conversion |
| Target Compound Data | Direct ATP-competitive inhibition (Ki = 0.36 nM) |
| Comparator Or Baseline | Barasertib (AZD1152 prodrug) (requires plasma phosphatase conversion) |
| Quantified Difference | Defosbarasertib provides immediate, quantifiable in vitro inhibition, whereas the prodrug yields false negatives or highly variable IC50 shifts in vitro |
| Conditions | In vitro cell-free kinase assays and cell culture media |
Buyers sourcing compounds for high-throughput screening or in vitro mechanistic studies must procure the active HQPA form to ensure accurate dosing and reproducible pharmacodynamics.
When formulated into polymeric nanoparticles (e.g., Accurins), the active moiety AZD2811 (Defosbarasertib) extends tumor drug retention up to 6 days, compared to only ~24 hours for the free soluble prodrug AZD1152. This encapsulation allows for intermittent dosing (e.g., weekly) while maintaining equivalent tumor growth inhibition and significantly reducing the dose-limiting bone marrow toxicity associated with continuous prodrug infusion [1].
| Evidence Dimension | Tumor drug retention and dosing interval |
| Target Compound Data | AZD2811 nanoparticle formulation (retention up to 6 days) |
| Comparator Or Baseline | Free soluble AZD1152 prodrug (retention ~24 hours) |
| Quantified Difference | 6-fold increase in tumor retention time, enabling a shift from continuous infusion to weekly administration |
| Conditions | In vivo xenograft models (e.g., colon adenocarcinoma, DLBCL) |
For translational formulation development, procuring the active AZD2811 API is critical for creating sustained-release nanomedicines that overcome the pharmacokinetic limitations of the standard prodrug.
Because Defosbarasertib requires no metabolic activation and possesses >3000-fold selectivity for Aurora B, it is a highly targeted choice for in vitro assays designed to uncouple cytokinesis and histone H3 phosphorylation from Aurora A-mediated centrosome functions [1].
AZD2811 (Defosbarasertib) is a primary active pharmaceutical ingredient (API) for encapsulation into polylactic acid (PLA) or other polymeric nanoparticles. This application directly leverages the compound's hydrophobicity and high potency to achieve extended tumor retention and mitigate the hematological toxicity seen with systemic prodrug administration [2].
For laboratories evaluating synergistic apoptosis with standard chemotherapeutics (e.g., gemcitabine, oxaliplatin), procuring the active HQPA form ensures that the baseline Aurora B inhibition is immediate and consistent, eliminating the pharmacokinetic variability introduced by prodrug conversion rates in cell culture [3].